An In-depth Technical Guide to Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a pyrrolidine ring, a Boc-protecting group, and a sulfamoyl moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of the sulfamoyl group on the pyrrolidine scaffold provides a handle for introducing diverse functionalities and modulating the physicochemical and pharmacological properties of the parent molecule. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, and their incorporation into a constrained ring system like pyrrolidine can lead to compounds with enhanced target specificity and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate, detailed experimental protocols for their determination, and insights into its chemical reactivity and potential applications.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate |
| CAS Number | 1394669-98-7[2] |
| Molecular Formula | C₉H₁₈N₂O₄S |
| Molecular Weight | 250.31 g/mol |
| Chemical Structure | ```dot |
| graph { | |
| layout=neato; | |
| node [shape=plaintext]; | |
| bgcolor="transparent"; | |
| edge [color="#202124"]; | |
| node [fontname="Arial", fontsize=10, fontcolor="#202124"]; | |
| a [label=""]; | |
| b [label=""]; | |
| c [label=""]; | |
| d [label=""]; | |
| e [label=""]; | |
| f [label=""]; | |
| g [label=""]; | |
| h [label=""]; | |
| i [label=""]; | |
| j [label=""]; | |
| k [label=""]; | |
| l [label=""]; | |
| m [label=""]; | |
| n [label=""]; | |
| o [label=""]; | |
| p [label=""]; | |
| q [label=""]; | |
| r [label=""]; | |
| s [label=""]; | |
| t [label=""]; | |
| a -- b [label=""]; | |
| b -- c [label=""]; | |
| c -- d [label=""]; | |
| d -- e [label=""]; | |
| e -- a [label=""]; | |
| a -- f [label=""]; | |
| f -- g [label=""]; | |
| f -- h [label=""]; | |
| f -- i [label=""]; | |
| g -- j [label=""]; | |
| g -- k [label=""]; | |
| g -- l [label=""]; | |
| h -- m [label=""]; | |
| h -- n [label=""]; | |
| h -- o [label=""]; | |
| i -- p [label=""]; | |
| i -- q [label=""]; | |
| i -- r [label=""]; | |
| c -- s [label=""]; | |
| s -- t [label=""]; | |
| s -- u [label=""]; | |
| s -- v [label=""]; | |
| t -- w [label=""]; | |
| u -- x [label=""]; | |
| v -- y [label=""]; | |
| w [label="O", pos="1.5,0.5!"]; | |
| x [label="O", pos="2.5,0.5!"]; | |
| y [label="N", pos="2.0,-0.5!"]; | |
| z [label="H", pos="2.5,-1.0!"]; | |
| aa [label="H", pos="1.5,-1.0!"]; | |
| y -- z; | |
| y -- aa; | |
| s [pos="2.0,0.0!"]; | |
| t [pos="1.5,0.0!"]; | |
| u [pos="2.5,0.0!"]; | |
| v [pos="2.0,-0.5!"]; | |
| c [pos="1.0,0.0!"]; | |
| d [pos="0.5,0.5!"]; | |
| e [pos="0.0,0.0!"]; | |
| a [pos="0.5,-0.5!"]; | |
| b [pos="1.0,-0.5!"]; | |
| f [pos="0.0,-1.0!"]; | |
| g [pos="-0.5,-0.5!"]; | |
| h [pos="-0.5,-1.5!"]; | |
| i [pos="0.5,-1.5!"]; | |
| j [label="C", pos="-1.0,-0.5!"]; | |
| k [label="H3", pos="-1.5,-0.5!"]; | |
| l [label="", pos="-1.0,0.0!"]; | |
| m [label="C", pos="-1.0,-1.5!"]; | |
| n [label="H3", pos="-1.5,-1.5!"]; | |
| o [label="", pos="-1.0,-2.0!"]; | |
| p [label="C", pos="0.0,-1.5!"]; | |
| q [label="H3", pos="0.5,-1.5!"]; | |
| r [label="", pos="0.0,-2.0!"]; | |
| j -- k; | |
| j -- l; | |
| m -- n; | |
| m -- o; | |
| p -- q; | |
| p -- r; | |
| f [label="O", pos="0.0,-1.0!"]; | |
| a [label="N", pos="0.5,-0.5!"]; | |
| b [label="C", pos="1.0,-0.5!"]; | |
| c [label="C", pos="1.0,0.0!"]; | |
| d [label="C", pos="0.5,0.5!"]; | |
| e [label="C", pos="0.0,0.0!"]; | |
| s [label="S", pos="2.0,0.0!"]; | |
| } |
Figure 2. Plausible synthetic scheme for tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate.
General Synthetic Protocol:
-
Reaction Setup: To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate in an anhydrous aprotic solvent such as dichloromethane, add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Addition of Sulfamoylating Agent: Cool the reaction mixture in an ice bath and add sulfamoyl chloride dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocols for Physicochemical Characterization
The following section details standardized, field-proven methodologies for the experimental determination of key physicochemical properties of tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Figure 3. Workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[3]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]
-
Instrument Setup: Place the capillary tube in a melting point apparatus.[4]
-
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.[4]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6][7]
Figure 4. Shake-flask method for solubility determination.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.[6]
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.[6][8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and filtration through a non-adsorptive filter (e.g., PTFE).[6]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
pKa Determination
The pKa of the sulfonamide group is a key parameter influencing its ionization state and, consequently, its biological activity and pharmacokinetic properties.
Method 1: UV-Metric Titration
This method is suitable for compounds with a chromophore that changes upon ionization.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration: Perform a pH titration of a diluted aqueous solution of the compound, recording the UV-Vis spectrum at each pH increment.
-
Data Analysis: Analyze the changes in absorbance at specific wavelengths as a function of pH to calculate the pKa.[9]
Method 2: Liquid Chromatography (LC) Based Method
This method relates the retention time of the compound on a reversed-phase HPLC column to the pH of the mobile phase.[10][11]
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values using appropriate buffers.
-
Chromatographic Analysis: Inject the compound onto the HPLC system and measure its retention time at each mobile phase pH.
-
Data Analysis: Plot the retention factor (k) against the mobile phase pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[10][11]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the pyrrolidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and the NH₂ protons of the sulfamoyl group (a broad singlet).[12] The exact chemical shifts and coupling patterns will depend on the solvent and the conformation of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group, the pyrrolidine ring, and the carbonyl carbon of the Boc group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound.
-
Positive Ion Mode: The compound is expected to readily form a protonated molecule [M+H]⁺.
-
Negative Ion Mode: Deprotonation of the sulfonamide nitrogen can lead to the formation of [M-H]⁻.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments can provide structural information through characteristic fragmentation patterns, such as the loss of the Boc group or cleavage of the pyrrolidine ring.[13]
Safety and Handling
While a specific material safety data sheet (MSDS) for tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is not widely available, general precautions for handling fine chemicals should be observed.
-
Hazard Classifications: Based on available information for similar compounds, it may be classified as an irritant to the skin, eyes, and respiratory system.[2][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15]
Applications in Drug Discovery and Development
The structural motifs present in tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate make it a valuable intermediate in the synthesis of various therapeutic agents.
-
Scaffold for Library Synthesis: The pyrrolidine ring provides a rigid scaffold that can be further functionalized at the sulfamoyl group to generate libraries of compounds for high-throughput screening.
-
Bioisosteric Replacement: The sulfamoyl group can act as a bioisostere for other functional groups, such as carboxylic acids, to modulate the acidity and membrane permeability of a drug candidate.
-
Modulation of Pharmacokinetic Properties: The Boc-protecting group can be removed to reveal a secondary amine, which can be further derivatized to fine-tune the pharmacokinetic properties of the final compound.
Conclusion
Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is a strategically designed building block for medicinal chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a robust framework for its synthesis, characterization, and handling based on established scientific principles and data from analogous structures. The detailed experimental protocols offer a practical resource for researchers to generate reliable data for this and similar compounds, thereby facilitating its application in the development of novel therapeutics.
References
-
Yao, Z., Li, Z.-G., Deng, J.-C., & Xu, J.-W. (2007). tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3485. (URL: [Link])
-
Chemical Substance Information. tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate. (URL: [Link])
-
Borges, K. B., de Campos, C. E. M., & de Oliveira, A. R. M. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1285–1291. (URL: [Link])
-
ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... (URL: [Link])
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
Academia.edu. experiment (1) determination of melting points. (URL: [Link])
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (URL: [Link])
-
ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (URL: [Link])
-
ACS Publications. Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. (URL: [Link])
-
NextSDS. tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate — Chemical Substance Information. (URL: [Link])
-
ResearchGate. Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (URL: [Link])
-
University of Calgary. Melting point determination. (URL: [Link])
- Google Patents.
-
ResearchGate. Solubility Prediction Methods for Drug/Drug Like Molecules | Request PDF. (URL: [Link])
-
ACS Publications. Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. (URL: [Link])
-
S3.amazonaws.com. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. (URL: [Link])
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (URL: [Link])
-
SciRes. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (URL: [Link])
-
ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. (URL: [Link])
-
Coursehero. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (URL: [Link])
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL: [Link])
-
NUCLEUS information resources. CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (URL: [Link])
-
PMC. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. (URL: [Link])
-
ResolveMass Laboratories Inc. Melting Point Determination. (URL: [Link])
-
ResearchGate. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. (URL: [Link])
-
Wiley Online Library. Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (URL: [Link])
-
World Health Organization (WHO). Annex 4. (URL: [Link])
-
Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nextsds.com [nextsds.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. acgpubs.org [acgpubs.org]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. jwpharmlab.com [jwpharmlab.com]
- 17. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
